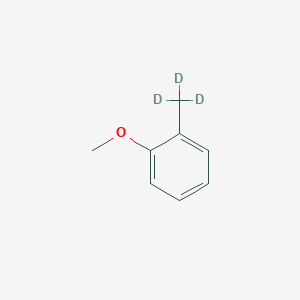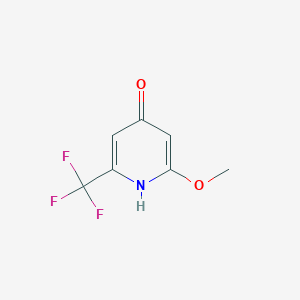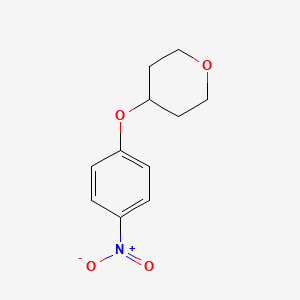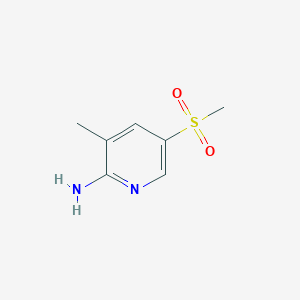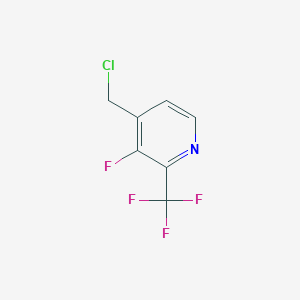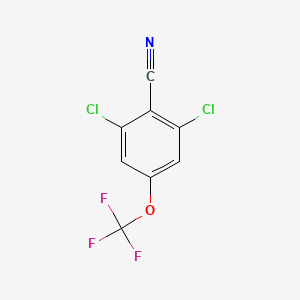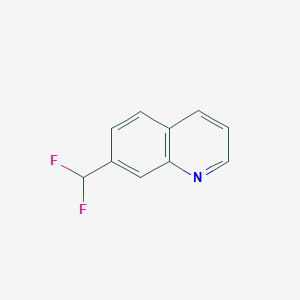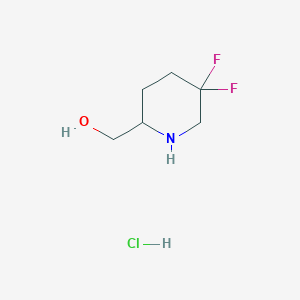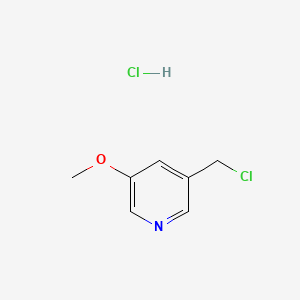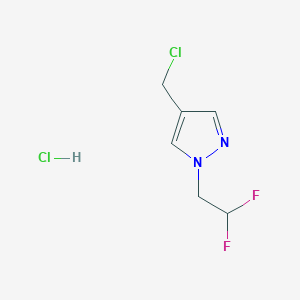
4-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole hydrochloride
Overview
Description
The compound “4-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole hydrochloride” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The chloromethyl and difluoroethyl groups attached to the pyrazole ring could potentially make this compound reactive and interesting for various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a pyrazole ring with a chloromethyl group attached at the 4-position and a difluoroethyl group attached at the 1-position. The presence of the chloromethyl and difluoroethyl groups could influence the compound’s reactivity and physical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chloromethyl and difluoroethyl groups could influence properties such as polarity, solubility, boiling point, and melting point .Scientific Research Applications
Synthesis and Reactivity
Synthesis of Fluorinated Pyrazoles : Fluorinated pyrazoles, including structures related to "4-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole hydrochloride," serve as important building blocks in medicinal chemistry. Their synthesis often involves the fluorination of β-enaminoketones, followed by condensation with hydrazines, highlighting their utility in generating compounds with potential pharmacological activities (Surmont et al., 2011).
Chloromethylation of Pyrazoles : The chloromethylation of pyrazole rings is a critical step in synthesizing derivatives with chloromethyl groups, such as "4-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole hydrochloride." This process enables further functionalization and has been explored for various pyrazole derivatives, demonstrating the importance of chloromethyl groups in organic synthesis (Rstakyan et al., 2015).
Preparation of Pyrazolo[3,4-d]pyrimidines : The compound "4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine," closely related to the query compound, demonstrates the applicability of chloromethylpyrazoles in synthesizing pyrazolo[3,4-d]pyrimidines. These compounds are of interest for their potential pharmacological properties, highlighting the role of chloromethylpyrazoles as versatile intermediates in the synthesis of biologically active molecules (Ogurtsov & Rakitin, 2021).
Pharmacological Potential and Material Applications
Anticorrosive Properties : Derivatives of pyrazole, similar in structure to the query compound, have been investigated for their anticorrosive properties on steel surfaces in acidic environments. These studies reveal the potential application of chloromethylpyrazoles and their derivatives in corrosion inhibition, which is critical for industrial applications (Ouali et al., 2013).
Fluorescent Properties : Certain pyrazoline derivatives, synthesized from chloromethylpyrazoles, exhibit fluorescent properties. This feature is particularly valuable in the development of fluorescent probes and materials for sensing and imaging applications, underscoring the role of chloromethylpyrazoles in materials science (Hasan et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(chloromethyl)-1-(2,2-difluoroethyl)pyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2N2.ClH/c7-1-5-2-10-11(3-5)4-6(8)9;/h2-3,6H,1,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTXTPCSNKDDAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)F)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




